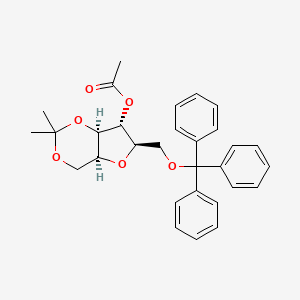

4-O-Acétyl-2,5-anhydro-1,3-O-isopropylidène-6-trityl-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a compound extensively utilized in the field of glycoscience. This compound is a derivative of D-glucitol and is often employed in biochemical assays and research related to carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Applications De Recherche Scientifique

Glycobiology Research

This compound serves as a significant biochemical reagent in glycobiology. It is employed for the synthesis of glycosides and oligosaccharides, which are crucial for studying glycan interactions and their biological implications.

Case Study: Synthesis of Glycosides

In a study focused on regioselective modifications of carbohydrates, researchers utilized 4-O-acetyl derivatives to achieve high yields of glycosylation reactions. The compound facilitated the selective introduction of functional groups at specific hydroxyl positions, enhancing the efficiency of glycoside synthesis .

Drug Development

The compound has potential applications in drug development, particularly in designing glycosylated drugs that can improve bioavailability and target specificity. Glycosylation can enhance the pharmacokinetic properties of therapeutic agents.

Case Study: Anticancer Agents

Research has indicated that glycosylated compounds derived from 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol exhibit promising anticancer activities. These compounds showed enhanced solubility and cellular uptake compared to their non-glycosylated counterparts .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques where it acts as a linker for attaching various biomolecules to surfaces or other molecules. This application is critical in the development of targeted therapies and diagnostics.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound as a linker in constructing targeted drug delivery systems. By conjugating anticancer drugs to this carbohydrate derivative, researchers achieved improved targeting to cancer cells while minimizing systemic toxicity .

Data Tables

Mécanisme D'action

Target of Action

The primary target of this compound is the regulation of blood glucose levels . It is extensively utilized in the field of biomedicine and plays a pivotal role in the management of diverse ailments including diabetes .

Mode of Action

The compound exerts its antidiabetic effects by actively regulating blood glucose levels

Biochemical Pathways

Given its role in glycemic control, it can be inferred that it likely interacts with pathways related to glucose metabolism .

Pharmacokinetics

It is known that the compound is solid in its physical state, soluble in ethanol, and has a melting point of 123-125°c (lit) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels, contributing to its antidiabetic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using isopropylidene and trityl groups to prevent unwanted reactions.

Acetylation: The protected glucitol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of D-glucitol are protected using isopropylidene and trityl groups.

Acetylation in Bulk: The protected glucitol is acetylated in large reactors.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted glucitol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol: Similar structure but lacks the trityl group.

1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol: Differently substituted glucitol derivative.

Uniqueness

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is unique due to its specific protecting groups, which make it particularly useful in glycoscience research for studying complex carbohydrate structures and interactions .

Activité Biologique

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol (CAS Number: 65729-83-1) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of glycosides and is utilized primarily in glycobiology research due to its structural properties and ability to interact with biological systems.

The molecular formula of this compound is C30H32O6, with a molecular weight of 488.57 g/mol. Its structural complexity includes multiple functional groups that contribute to its reactivity and biological interactions. The compound features an isopropylidene and trityl group, which enhance its stability and solubility in various solvents.

| Property | Value |

|---|---|

| Molecular Formula | C30H32O6 |

| Molecular Weight | 488.57 g/mol |

| CAS Number | 65729-83-1 |

| Storage Temperature | +4°C |

| SMILES | CC(=O)O[C@@H]1... |

Biological Activity

The biological activity of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol has been explored in several studies, particularly focusing on its role as an inhibitor of glycosidases and its potential therapeutic applications.

Glycosidase Inhibition

Recent research indicates that this compound exhibits inhibitory effects on various glycosidases, including α-glucosidase. Such inhibition can be beneficial in managing conditions like diabetes by slowing carbohydrate digestion and absorption, thus aiding in blood glucose regulation .

Immunomodulatory Effects

In addition to its enzymatic inhibition properties, studies have suggested that the compound may influence immune responses. For instance, its structural similarity to sialic acids allows it to interact with sialic acid-binding proteins, potentially modulating immune cell functions such as dendritic cell maturation and T lymphocyte activation .

Case Studies

Several case studies highlight the biological implications of this compound:

- Diabetes Management : A study demonstrated that derivatives similar to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol effectively reduced postprandial blood glucose levels in diabetic models by inhibiting α-glucosidases .

- Cancer Research : Another investigation revealed that the compound could enhance the efficacy of certain chemotherapeutics by modifying glycan structures on tumor cells, thereby improving immune recognition .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENFNIYAKGMHW-JUDWXZBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.